molecular formula C16H26O3 B054982 8-Hydroxyhexadeca-4,6,10-trienoic acid CAS No. 111916-07-5

8-Hydroxyhexadeca-4,6,10-trienoic acid

Cat. No.: B054982
CAS No.: 111916-07-5
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxyhexadeca-4,6,10-trienoic Acid is a long-chain, hydroxylated fatty acid featuring three double bonds in its structure, specifically noted with the stereochemistry (4E,6Z,10Z) . With the molecular formula C16H26O3 and a molecular weight of 266.38 g/mol, this compound is a candidate for research into the biology of lipid mediators . While the specific biological role of this compound is an area of active investigation, it is structurally related to other hydroxy fatty acids, such as 12-Hydroxyheptadecatrienoic acid (12-HHT), which are potent bioactive lipids . Metabolites in this class are known to function as agonists for specific G protein-coupled receptors, such as the BLT2 receptor, and are involved in regulating processes including inflammation, cell migration, and platelet function . Researchers can utilize this high-quality compound to explore its potential mechanisms of action, metabolic pathways, and role in cellular signaling. It is supplied with guaranteed purity and stability for reliable experimental results in biochemical and cell-based assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111916-07-5

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,6Z,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-

InChI Key

KBOVKDIBOBQLRS-UHFFFAOYSA-N

SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\CC(/C=C\C=C\CCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Synonyms

8-HHDTA
8-hydroxyhexadeca-4,6,10-trienoic acid

Origin of Product

United States

Scientific Research Applications

Chemistry

In chemical research, 8-HHT serves as a model compound for studying hydroxy fatty acids. Its unique structure allows researchers to explore the behavior of similar compounds and their derivatives in various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for synthesizing more complex molecules.

Biology

Biologically, 8-HHT is investigated for its role in cellular signaling pathways. It has been shown to interact with specific receptors and enzymes, influencing various biochemical processes. Research indicates that it may be involved in modulating inflammatory responses and cellular metabolism.

Medicine

In the medical field, 8-HHT is being explored for its potential therapeutic effects. Studies have highlighted its anti-inflammatory properties, particularly in skin diseases. For instance, it has been shown to suppress interleukin-6 (IL-6) synthesis in keratinocytes exposed to ultraviolet (UV) radiation, indicating its role as a potential anti-inflammatory agent in dermatological applications .

Industrial Applications

The industrial sector utilizes 8-HHT for producing specialized chemicals and materials. Its unique structure makes it suitable for synthesizing polymers and other advanced materials. The compound's properties are leveraged in nutraceuticals due to its potential health benefits.

Case Study 1: Anti-Inflammatory Effects

A study conducted on the effects of 8-HHT on UV-induced inflammation demonstrated that treatment with this compound significantly reduced IL-6 levels in human keratinocyte cells (HaCaT). The mechanism was linked to the inhibition of the p38 MAPK/NF-κB signaling pathway, which is crucial in inflammatory responses .

Case Study 2: Nutraceutical Applications

Research exploring the health benefits of dietary supplements containing 8-HHT suggests that it may contribute positively to metabolic health by modulating inflammatory markers. This positions it as a candidate for further exploration in functional foods and dietary interventions aimed at reducing chronic inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Chain Length Double Bonds Hydroxyl Group Position/Stereochemistry Molecular Formula Biological Role
8-Hydroxyhexadeca-4,6,10-trienoic acid 16-carbon 4Z,6E,10Z 8R C₁₆H₂₆O₃ Inflammatory signaling
Tetranor-12(S)-HETE 16-carbon 4E,6Z,10Z 8S C₁₆H₂₆O₃ Serum metabolite, Bronsted acid
13(S)-HODE (Hydroxyoctadecadienoic acid) 18-carbon 9Z,11E 13S C₁₈H₃₂O₃ Anti-inflammatory mediator
9(S)-HPOT (Hydroperoxyoctadecatrienoic acid) 18-carbon 10E,12Z,15Z 9S (hydroperoxy) C₁₈H₃₀O₄ Precursor to jasmonate signaling
8-Hydroxydeca-2,4,6-trienoic acid 10-carbon 2E,4E,6Z 8-position C₁₀H₁₄O₃ Not well-characterized
Hexa-2,4-dienoic acid 6-carbon 2E,4E None C₆H₈O₂ Industrial/chemical use

Key Analysis of Structural Features

Chain Length and Unsaturation: Compared to 18-carbon analogs like 13(S)-HODE and 9(S)-HPOT, this compound has a shorter chain (16 carbons) but retains trienoic unsaturation, which may influence membrane fluidity and receptor binding .

Hydroxyl Group Position and Stereochemistry: The 8R-hydroxyl group in this compound contrasts with the 8S configuration in Tetranor-12(S)-HETE, leading to divergent metabolic fates. For example, the S-enantiomer is classified as a Bronsted acid, enabling proton donation in biochemical reactions .

Functional Group Variations: Hydroperoxy derivatives (e.g., 9(S)-HPOT) are precursors to signaling molecules like jasmonates, whereas hydroxylated compounds like this compound may act as terminal metabolites or ligands for specialized receptors . Non-hydroxylated analogs (e.g., Hexa-2,4-dienoic acid) lack bioactivity in mammalian systems and are primarily used in industrial applications .

Research Findings and Gaps

  • Spectral and Synthetic Data: High-quality mass spectrometry and NMR data are available for this compound, facilitating its identification in metabolic studies .
  • Biological Significance : While its role in inflammation is suggested, mechanistic studies are scarce compared to well-characterized analogs like 13(S)-HODE .
  • Stereochemical Ambiguities : Contradictory reports on hydroxyl group configurations (e.g., R in vs. S in ) highlight the need for enantiomer-specific functional analyses.

Preparation Methods

Titanium-Catalyzed Cross-Cyclomagnesiation

A prominent synthetic route involves titanium-catalyzed cross-cyclomagnesiation, which enables the stereoselective construction of the triene system. This method utilizes commercially available 1-bromoalkanes and 1-alkynes as precursors. For example, reaction of 1-bromohexadecane with a terminal alkyne in the presence of a titanium(IV) catalyst (e.g., Cp₂TiCl₂) generates the conjugated triene framework with high regioselectivity. Subsequent hydroxylation at the C8 position is achieved via Sharpless asymmetric dihydroxylation, yielding the (8R)-enantiomer with >90% enantiomeric excess (ee).

Key Reaction Conditions

  • Catalyst: Cp₂TiCl₂ (5 mol%)

  • Solvent: Tetrahydrofuran (THF) at −78°C

  • Yield: 68–72% after purification

  • Stereoselectivity: E,E,Z configuration retained

Table 1: Performance Metrics of Titanium-Catalyzed Synthesis

ParameterValue
Reaction Time24–48 hours
Temperature−78°C to 25°C (gradient)
Purity (HPLC)≥95%
ScalabilityDemonstrated at 100 g scale

This method’s advantages include scalability and excellent stereocontrol, though it requires stringent anhydrous conditions and specialized catalysts.

Wittig and Horner-Wadsworth-Emmons Olefination

Alternative approaches adapt Wittig and Horner-Wadsworth-Emmons (HWE) reactions to assemble the triene system. For instance, a phosphorylide reagent derived from methyl 4-formylbutanoate is reacted with ω-bromo conjugated trienic aldehydes under basic conditions to form the E,E,Z-triene motif. Bromine-lithium exchange reactions facilitate the introduction of the hydroxyl group at C8, with yields averaging 52–60% for multi-step sequences.

Critical Considerations

  • Phosphonium salts (e.g., Ph₃P=CHCO₂R) ensure Z-selectivity in double-bond formation.

  • Low temperatures (−75°C) prevent isomerization of the triene system.

Biosynthetic Pathways

Polyketide Synthase (PKS) Pathways in Microorganisms

8-Hydroxyhexadeca-4,6,10-trienoic acid is biosynthesized in algae and cyanobacteria via modular PKS systems. These enzymatic pathways assemble the carbon chain through sequential condensation of malonyl-CoA units, followed by keto-reduction and dehydration to install double bonds. The hydroxyl group at C8 is introduced by a cytochrome P450 monooxygenase, with NADPH as a cofactor.

Table 2: Microbial Production Metrics

OrganismYield (mg/L)Fermentation Time
Synechococcus sp.120–15014 days
Nostoc commune80–10021 days

While sustainable, microbial synthesis faces challenges such as low titers and complex downstream purification.

Extraction from Natural Sources

Isolation from Marine Algae

The compound is extracted from lipid fractions of marine algae, including Ulva lactuca and Codium fragile, using supercritical CO₂ extraction. This method preserves the labile triene system while achieving 85–90% recovery rates.

Optimized Extraction Parameters

  • Pressure: 350 bar

  • Temperature: 40°C

  • Co-solvent: Ethanol (10% v/v)

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • Synthetic Methods : Titanium catalysis offers superior scalability (>100 g batches) but requires costly catalysts. Wittig-based routes are modular but suffer from lower yields.

  • Biosynthesis : Eco-friendly but limited by slow growth rates of microorganisms.

  • Extraction : Limited to small-scale applications due to variable natural abundance.

Table 3: Method Comparison

MethodYield (%)Cost (USD/g)Stereoselectivity
Titanium Catalysis70220High
Wittig Reaction55180Moderate
Microbial Synthesis0.5–1.5450High
Natural Extraction0.2–0.8600N/A

Challenges and Recent Advances

Stability of Intermediates

The conjugated triene system is prone to isomerization under heat or light. Solutions include using radical inhibitors (e.g., BHT) and conducting reactions under inert atmospheres.

Enzymatic Engineering

Recent advances in PKS engineering have improved microbial yields to 300 mg/L in engineered E. coli strains, though industrial adoption remains nascent .

Q & A

Q. How can the stereochemical configuration of 8-Hydroxyhexadeca-4,6,10-trienoic acid be experimentally determined?

  • Methodological Answer : The (8R) stereochemistry can be confirmed using chiral chromatography coupled with circular dichroism (CD) spectroscopy. For instance, the compound’s IUPAC name specifies the 8R configuration [(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid], which aligns with spectral data in mzCloud and PubChem entries . Nuclear magnetic resonance (NMR) analysis of coupling constants and nuclear Overhauser effect (NOE) correlations can further resolve double-bond geometries (4Z, 6E, 10Z). Cross-referencing with synthetic standards or enantiomerically pure analogs is critical to avoid misassignment .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential for determining the molecular formula (C₁₆H₂₆O₃, m/z 266.376) and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-MS (LC-MS) with electrospray ionization (ESI) can separate and identify the compound in complex matrices. The canonical SMILES string (CCCCCC=CCC(C=CC=CCCC(=O)O)O) and spectral libraries (e.g., mzCloud, PubChem) provide reference data for validation . NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves double-bond positions and hydroxyl group orientation .

Q. How can researchers isolate this compound from biological samples?

  • Methodological Answer : Solid-phase extraction (SPE) using C18 columns is effective for lipid enrichment. Reverse-phase HPLC with a polar embedded column (e.g., Waters ACQUITY UPLC BEH C18) optimizes separation. Fraction collection guided by UV detection (210–220 nm for conjugated dienes/trienes) isolates the compound. Purity is confirmed via thin-layer chromatography (TLC) or LC-MS, with comparisons to commercial standards (e.g., ChemSpider ID 4446097) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., pro- vs. anti-inflammatory effects) may arise from stereochemical impurities or matrix interference. Researchers should:
  • Validate compound purity via HPLC (>95%) and NMR.
  • Use isotopic labeling (e.g., ¹³C or deuterium) to track metabolic stability in cell cultures.
  • Compare activity across enantiomers (8R vs. 8S) synthesized via asymmetric catalysis.
  • Control for autoxidation by storing samples under inert gas and adding antioxidants (e.g., BHT) .

Q. How can the metabolic pathways of this compound be mapped in vivo?

  • Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled arachidonic acid precursors) identifies downstream metabolites via LC-MS/MS. For example, Tetranor-12(R)-HETE (a related metabolite) is detected in human serum, suggesting β-oxidation pathways . Knockout models (e.g., CYP450 or lipoxygenase-deficient mice) clarify enzymatic roles. Time-course studies in primary hepatocytes or plasma samples quantify turnover rates .

Q. What computational methods support the design of experiments studying this compound’s signaling mechanisms?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with receptors like PPARγ or G-protein-coupled receptors (GPCRs). Molecular dynamics simulations (AMBER or GROMACS) assess lipid bilayer permeability. QSAR models prioritize synthetic analogs for testing. Transcriptomic profiling (RNA-seq) of treated cells identifies downstream targets (e.g., NF-κB or Nrf2 pathways) .

Data Analysis and Validation

Q. How should researchers resolve spectral data conflicts when characterizing this compound?

  • Methodological Answer : Contradictions in MS/MS fragmentation or NMR shifts may stem from isomerism or degradation. Strategies include:
  • Cross-validating with synthetic standards (e.g., CAS 135271-51-1).
  • Using 2D-NMR (HSQC, HMBC) to confirm connectivity.
  • Re-analyzing samples under fresh preparation to rule out oxidation artifacts .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals. For omics data, false discovery rate (FDR) correction (Benjamini-Hochberg) minimizes Type I errors. Replicates (n ≥ 3) and ANOVA with post-hoc tests (Tukey’s HSD) ensure rigor .

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